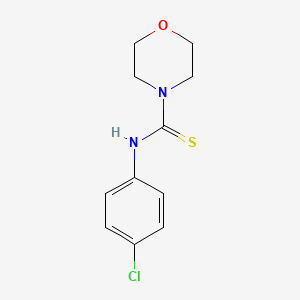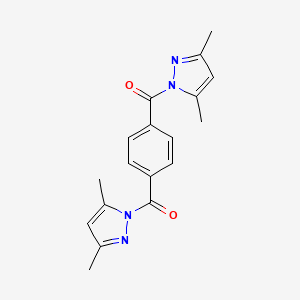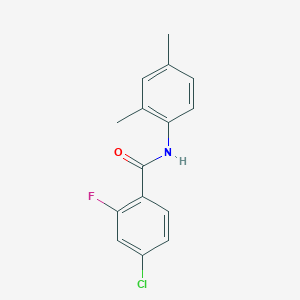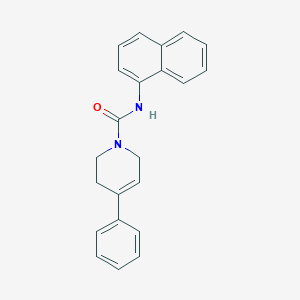![molecular formula C16H18ClNO2S B5700814 N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide, also known as CDEB, is a sulfonamide-based compound that has been studied for its potential use in various scientific research applications. The compound is synthesized using a multi-step process, and its mechanism of action involves binding to specific receptors in the body to produce biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide involves binding to specific receptors in the body, including the peroxisome proliferator-activated receptor gamma (PPARγ) and the transient receptor potential vanilloid 1 (TRPV1). Binding to these receptors produces various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and reduction of inflammation.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide produces various biochemical and physiological effects, including the induction of apoptosis in cancer cells, protection of neurons from oxidative stress and inflammation, and reduction of inflammatory cytokines and chemokines. These effects are mediated through the binding of N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide to specific receptors in the body, including PPARγ and TRPV1.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide in lab experiments is its specificity for certain receptors, which allows for targeted effects on specific cells and tissues. Additionally, N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to have low toxicity and minimal side effects. However, one limitation of using N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
For research on N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide include further exploration of its potential use in cancer research, neuroprotection, and inflammation. Additionally, research could focus on developing more effective methods for synthesizing and administering N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide, as well as investigating its potential use in combination with other compounds for enhanced effects. Finally, research could explore the potential use of N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide in other scientific research applications, such as cardiovascular disease and metabolic disorders.
Méthodes De Synthèse
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide is synthesized in a multi-step process, starting with the reaction of 3-chloroacetophenone with ethylmagnesium bromide to form 2-(3-chlorophenyl)ethyl magnesium bromide. The resulting compound is then reacted with 2,5-dimethylbenzenesulfonyl chloride to form N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide. The final product is purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and inflammation. In cancer research, N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroprotection, N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to protect neurons from damage caused by oxidative stress and inflammation. In inflammation, N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to reduce the production of inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-6-7-13(2)16(10-12)21(19,20)18-9-8-14-4-3-5-15(17)11-14/h3-7,10-11,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFNUDDLDKCDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)


![1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5700786.png)

![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)



![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)
![2-[(4-fluorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5700852.png)